molecular formula C10H12BrFO2 B2734935 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol CAS No. 2229350-14-3

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol

Cat. No.: B2734935
CAS No.: 2229350-14-3
M. Wt: 263.106
InChI Key: QBSVYZFZGDWGOZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.11 g/mol . This compound is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, along with a propan-2-ol moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol typically involves the reaction of 4-bromo-2-fluoro-6-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-one, while substitution of the bromine atom can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This inhibition can affect various biochemical pathways and lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the propan-2-ol moiety allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-10(2,13)9-7(12)4-6(11)5-8(9)14-3/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSVYZFZGDWGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1F)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229350-14-3
Record name 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol
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